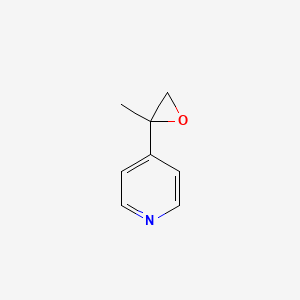

4-(2-Methyloxiran-2-yl)pyridine

Description

Historical Context and Evolution of Oxirane Chemistry in Azaarene Systems

The chemistry of pyridine (B92270) itself has a rich history, with the first major synthesis of pyridine derivatives being described in 1881 by Arthur Rudolf Hantzsch. wikipedia.org Over the decades, numerous methods for synthesizing substituted pyridines have been developed, including the Chichibabin and Kröhnke syntheses. wikipedia.orgpharmaguideline.com The deliberate synthesis of azaarene epoxides, such as those derived from pyridine, is a more contemporary development, driven by the need for advanced building blocks in synthetic chemistry. researchgate.net

Early methods for creating such compounds often involved the epoxidation of a vinyl-substituted azaarene. The evolution of this field has focused on developing more efficient and selective synthetic routes. Modern approaches may involve the oxidation of the corresponding α-methylazaarenes to generate the desired epoxide. researchgate.net Research has also explored the regioselective nature of the epoxide ring-opening reactions. researchgate.netresearchgate.net The outcome of these reactions, whether following an SN1 or SN2 pathway, is highly dependent on the substitution pattern of the epoxide and the reaction conditions employed. researchgate.net The development of methods using various catalysts, including Lewis acids like Scandium(III) triflate, has been instrumental in controlling the regioselectivity of these transformations, yielding specific β-amino alcohol products that are valuable in ligand synthesis. researchgate.net

Rationale for Focused Investigation on 4-(2-Methyloxiran-2-yl)pyridine

The specific compound, this compound, is a structural isomer of the more commonly cited 2-(2-Methyloxiran-2-yl)pyridine. While direct research on the 4-substituted isomer is less documented in readily available literature, the rationale for its investigation can be inferred from the extensive research on its positional isomers and related structures.

The primary driver for investigating compounds like this compound is its function as a versatile synthetic intermediate. The pyridine ring is electron-deficient, which influences the reactivity of its substituents. pharmaguideline.com Nucleophilic substitution is favored at the 2- and 4-positions of the pyridine ring. nih.govslideshare.net This electronic property, combined with the reactivity of the attached epoxide ring, makes this compound a valuable precursor for creating a diverse range of more complex molecules. Ring-opening of the epoxide can introduce a variety of functional groups at the benzylic position, leading to the synthesis of substituted pyridyl alcohols, amines, and other derivatives which are key scaffolds in medicinal chemistry.

Scope and Significance of Academic Research in This Class of Compounds

Academic research into pyridine-substituted epoxides is broad and significant, primarily due to their role as "building blocks" for creating molecules with potential biological activity. researchgate.net The pyridine scaffold is a well-established pharmacophore, and attaching a reactive epoxide handle allows for the systematic exploration of chemical space around this core. This strategy is central to drug discovery and development, where libraries of related compounds are synthesized to identify leads with desired therapeutic properties. nih.govmdpi.com

The significance of this class of compounds is underscored by their application in the synthesis of chiral ligands for asymmetric catalysis. researchgate.net The controlled, regioselective opening of the epoxide ring with chiral amines can produce chiral β-amino alcohols. researchgate.net These products are not only important intermediates for pharmaceuticals but can also serve as ligands in metal-catalyzed reactions, facilitating the synthesis of other enantiomerically pure compounds. Furthermore, the study of these molecules contributes to a fundamental understanding of reaction mechanisms, regioselectivity, and stereochemistry in heterocyclic systems. researchgate.netresearchgate.net The insights gained from studying the synthesis and reactivity of molecules like this compound are applicable to a wide range of problems in organic synthesis. researchgate.net

Structure

3D Structure

Properties

CAS No. |

64481-22-7 |

|---|---|

Molecular Formula |

C8H9NO |

Molecular Weight |

135.16 g/mol |

IUPAC Name |

4-(2-methyloxiran-2-yl)pyridine |

InChI |

InChI=1S/C8H9NO/c1-8(6-10-8)7-2-4-9-5-3-7/h2-5H,6H2,1H3 |

InChI Key |

KUEKLFGFLZUCLQ-UHFFFAOYSA-N |

SMILES |

CC1(CO1)C2=CC=NC=C2 |

Canonical SMILES |

CC1(CO1)C2=CC=NC=C2 |

Origin of Product |

United States |

Reactivity and Transformational Chemistry of 4 2 Methyloxiran 2 Yl Pyridine

Nucleophilic Ring-Opening Reactions of the Oxirane Moiety

The three-membered ether ring of the oxirane is highly strained and readily undergoes nucleophilic attack, leading to the formation of 1,2-difunctionalized compounds. These reactions can be catalyzed by either acid or base, and the specific conditions dictate the outcome of the reaction, particularly the regiochemistry of the nucleophilic attack.

The ring-opening of unsymmetrical epoxides like 4-(2-Methyloxiran-2-yl)pyridine can proceed via two different pathways, leading to regioisomers. The choice of pathway is heavily dependent on the reaction conditions.

Under basic or neutral conditions , the reaction typically follows an SN2 mechanism . The nucleophile attacks the less sterically hindered carbon atom. For this compound, this would be the methylene (-CH₂) carbon. This attack occurs from the backside, resulting in an inversion of stereochemistry at the site of attack.

Under acidic conditions , the mechanism shifts to have more SN1 character . The epoxide oxygen is first protonated by the acid, making it a better leaving group. youtube.comkhanacademy.org The nucleophile then attacks the carbon atom that can best stabilize the developing positive charge in the transition state. youtube.comkhanacademy.org In the case of this compound, the tertiary carbon attached to the pyridine (B92270) ring is benzylic-like and can better stabilize a partial positive charge. Therefore, acid-catalyzed ring-opening reactions favor nucleophilic attack at the more substituted tertiary carbon.

The choice of organometallic reagents can also be used to control the regioselectivity of the ring-opening reaction. rsc.org

The reaction of epoxides with amines, known as aminolysis, is a fundamental method for producing amino alcohols, which are valuable intermediates in pharmaceutical synthesis. The pyridine ring, being an electron-withdrawing group, activates the oxirane ring for nucleophilic attack.

With this compound, amines act as nucleophiles, attacking the epoxide ring to yield 1-amino-2-(pyridin-4-yl)propan-2-ol derivatives or 2-amino-2-(pyridin-4-yl)propan-1-ol derivatives, depending on the regioselectivity. The reaction with chiral amines can be used to achieve diastereoselective transformations. The inherent basicity of the pyridine nitrogen can sometimes influence the reaction, but typically the amine nucleophile is more reactive towards the strained oxirane ring.

| Nucleophile (Amine) | Conditions | Major Product Regioisomer |

| Primary Amine (R-NH₂) | Neutral/Heat | Attack at the less substituted carbon (SN2) |

| Secondary Amine (R₂NH) | Neutral/Heat | Attack at the less substituted carbon (SN2) |

| Chiral Amine | Varies | Can provide diastereoselective products |

Oxygen nucleophiles, such as alcohols and phenols, can open the epoxide ring to form ether-diol derivatives. In the presence of a base, the alcohol is deprotonated to form a more potent alkoxide nucleophile, which attacks the less substituted carbon of the oxirane.

Pyridin-3-ol can act as an oxygen nucleophile in its phenolate form. researchgate.net In a reaction with this compound under basic conditions, the oxygen of pyridin-3-ol would attack the methylene carbon of the oxirane ring, leading to the formation of 1-((pyridin-3-yl)oxy)-2-(pyridin-4-yl)propan-2-ol.

| Oxygen Nucleophile | Catalyst | Site of Attack | Product Type |

| Pyridin-3-ol | Base (e.g., NaH) | Less substituted carbon | Aryl ether |

| Methanol | Acid (e.g., H₂SO₄) | More substituted carbon | Methoxy alcohol |

| Water | Acid (e.g., H₂SO₄) | More substituted carbon | Diol |

Carbon nucleophiles, such as organometallic reagents and cyanide ions, are effective for opening epoxide rings to form new carbon-carbon bonds. Cyanide-mediated ring-opening typically requires a catalyst or promoter and proceeds via an SN2 mechanism, with the cyanide ion attacking the less hindered carbon atom. This reaction with this compound would yield a β-hydroxy nitrile, a versatile synthetic intermediate.

Halide ions can act as nucleophiles to open epoxides, forming halohydrins. The use of hydrogen fluoride-pyridine complex (HF-Pyridine or Olah's reagent) is a common method for introducing fluorine. researchgate.netresearchgate.net The reaction of epoxides with this reagent can proceed through either an SN1 or SN2 pathway, with the regioselectivity being highly dependent on the substrate and reaction conditions. researchgate.net For this compound, the acidic nature of the reagent would promote attack at the more substituted tertiary carbon, yielding 1-fluoro-2-(pyridin-4-yl)propan-2-ol.

Acid catalysis is a powerful tool for activating the epoxide ring towards nucleophilic attack, even by weak nucleophiles.

Brønsted Acid Catalysis : In the presence of a Brønsted acid (e.g., H₂SO₄, HCl), the epoxide oxygen is protonated, forming a highly reactive oxonium ion. youtube.com This protonation weakens the C-O bonds and makes the ring more susceptible to opening. The subsequent nucleophilic attack occurs at the more substituted carbon atom, as this position can better stabilize the partial positive charge that develops in an SN1-like transition state. youtube.comkhanacademy.org

Lewis Acid Catalysis : Lewis acids (e.g., BF₃, MgCl₂, Ti(OⁱPr)₄) coordinate to the epoxide oxygen, polarizing the C-O bonds and activating the epoxide for nucleophilic attack. researchgate.netmdpi.com This coordination serves a similar role to protonation but can offer greater control and milder reaction conditions. researchgate.net The mechanism of Lewis acid-catalyzed ring opening also generally favors attack at the more substituted carbon atom, proceeding through a transition state with significant carbocationic character. researchgate.netresearchgate.net

Transformations Involving the Pyridine Nitrogen Atom

The nitrogen atom in the pyridine ring of this compound retains the characteristic nucleophilic and basic properties of a tertiary amine, despite being part of an aromatic system. nih.gov This lone pair of electrons on the sp²-hybridized nitrogen is readily available for reactions with electrophiles.

One of the fundamental reactions is the formation of pyridinium salts. Treatment with strong acids results in protonation, while reaction with alkyl halides leads to N-alkylation, a process known as the Menshutkin reaction. nih.gov These transformations are significant as they can alter the molecule's solubility and electronic properties, and the resulting pyridinium salt can act as a leaving group or influence subsequent reactions.

More advanced and complex transformations involve "skeletal editing," where the nitrogen atom of the pyridine ring is replaced by another atom, fundamentally altering the aromatic core. nih.govresearchgate.net While not specific to this compound itself, general strategies have been developed for pyridine scaffolds that could potentially be applied. These methods can convert pyridines into substituted benzenes or other heterocyclic systems. nih.govnih.gov For instance, a pyridine-to-benzene transformation can proceed through a sequence of ring-opening, hydrolysis, olefination, electrocyclization, and aromatization to achieve a nitrogen-to-carbon transmutation. nih.gov Another approach enables the transformation of pyridines into anilines through a Lewis acid-catalyzed nitrogen atom transposition. researchgate.net

These skeletal remodeling strategies showcase the potential for profound structural modification originating at the pyridine nitrogen, offering pathways to novel molecular frameworks.

Table 1: Potential Transformations at the Pyridine Nitrogen This table is based on general pyridine reactivity and may not represent experimentally verified reactions for this compound specifically.

| Reaction Type | Reagent/Catalyst | Product Type | Potential Outcome for this compound |

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Pyridinium Salt | N-Methyl-4-(2-methyloxiran-2-yl)pyridinium iodide |

| N-Oxidation | Peroxy Acid (e.g., m-CPBA) | Pyridine N-oxide | This compound N-oxide |

| Skeletal Editing | Various (multi-step) | Substituted Benzene | Substituted phenyl-oxirane derivative |

Rearrangement Reactions of the Oxirane-Pyridine Scaffold

Rearrangement reactions of the this compound scaffold are less commonly documented than simple ring-opening reactions. However, the inherent strain of the oxirane ring and the electronic nature of the pyridine substituent can facilitate skeletal reorganizations under specific conditions, typically promoted by Lewis or Brønsted acids.

Acid-catalyzed rearrangement of epoxides can lead to the formation of carbonyl compounds. In the case of this compound, protonation of the epoxide oxygen would be the initial step, followed by the opening of the ring to form a carbocation. The position of this carbocation is influenced by the electronic effects of the pyridine ring. The 4-pyridyl group can stabilize an adjacent positive charge. A subsequent hydride or alkyl shift would lead to the formation of a more stable intermediate, which upon deprotonation yields a ketone or an aldehyde.

For this specific molecule, cleavage of the C-O bond at the tertiary carbon (the one attached to both the methyl and pyridyl groups) would generate a tertiary carbocation. A subsequent hydride shift from the adjacent CH₂ group, followed by tautomerization, could potentially yield 2-(pyridin-4-yl)propanal.

While specific examples like the Boulton-Katritzky rearrangement have been observed in related heterocyclic systems such as isoxazolo[4,5-b]pyridines, their direct applicability to the oxirane-pyridine scaffold of the title compound has not been established in the reviewed literature. nih.gov The study of such rearrangements remains an area for further investigation.

Other Reactions of the Oxirane Ring (e.g., Reduction)

The strained three-membered ring of the oxirane moiety is highly susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can be catalyzed by either acid or base and are a primary pathway for the functionalization of this compound. libretexts.org

Acid-Catalyzed Ring Opening Under acidic conditions, the epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack. The nucleophile will then preferentially attack the more substituted carbon atom (the tertiary carbon) due to the development of a partial positive charge that is stabilized by the adjacent pyridine ring and methyl group. libretexts.org This SN1-like behavior results in a specific regioselectivity. For example, reaction with anhydrous HCl would be expected to yield 1-chloro-2-(pyridin-4-yl)propan-2-ol.

Base-Catalyzed Ring Opening In the presence of a strong base or nucleophile, the reaction proceeds via an SN2 mechanism. The nucleophile attacks the less sterically hindered carbon atom, which in this case is the primary (CH₂) carbon of the oxirane ring. libretexts.org This results in the opposite regioselectivity compared to the acid-catalyzed pathway. For instance, reaction with sodium methoxide would yield 1-methoxy-2-(pyridin-4-yl)propan-2-ol. The regioselective opening of similar 2-oxiranyl-azaarenes with amines in the presence of catalysts like scandium(III) triflate has been shown to produce β-amino alcohols. researchgate.net

Reduction The oxirane ring can also undergo reduction. This transformation typically involves reagents that can deliver a hydride ion, such as lithium aluminum hydride (LiAlH₄). The reduction of an epoxide results in an alcohol. The reaction proceeds via nucleophilic attack of the hydride at the less sterically hindered carbon atom, followed by protonation of the resulting alkoxide during workup. For this compound, reduction with LiAlH₄ would be expected to yield 2-(pyridin-4-yl)propan-2-ol.

Table 2: Summary of Oxirane Ring-Opening Reactions

| Conditions | Reagent/Nucleophile | Mechanism | Site of Attack | Major Product |

| Acidic | H₂O / H⁺ | SN1-like | Tertiary Carbon | 2-(Pyridin-4-yl)propane-1,2-diol |

| Acidic | HCl (anhydrous) | SN1-like | Tertiary Carbon | 1-Chloro-2-(pyridin-4-yl)propan-2-ol |

| Basic | NaOCH₃ | SN2 | Primary Carbon | 1-Methoxy-2-(pyridin-4-yl)propan-2-ol |

| Basic | RNH₂ | SN2 | Primary Carbon | 1-(Alkylamino)-2-(pyridin-4-yl)propan-2-ol |

| Reductive | 1. LiAlH₄ 2. H₂O | SN2 | Primary Carbon | 2-(Pyridin-4-yl)propan-2-ol |

Catalytic Applications and Reaction Mechanisms

Catalysis by Pyridine (B92270) Derivatives in Epoxidation Reactions

Pyridine and its derivatives are widely employed as ancillary ligands or catalysts in metal-catalyzed epoxidation reactions. Their primary role is to modulate the activity, stability, and selectivity of the primary catalyst.

In many oxidation systems, pyridine derivatives function as Lewis basic catalysts. They can accelerate the formation of the active catalytic species and, in some cases, participate directly in the oxygen transfer step. A prominent example is the epoxidation of olefins catalyzed by methyltrioxorhenium (MTO). The coordination of a pyridine derivative to MTO has been shown to accelerate the generation of the active peroxorhenium catalysts. acs.org

In rhenium-catalyzed epoxidations, particularly with MTO and hydrogen peroxide, pyridine derivatives have a profound stabilizing effect. They coordinate to the metal center, which decreases the steady-state concentration of free MTO and stabilizes the MTO/H₂O₂ system against decomposition. acs.org This coordination not only preserves the catalyst but also enhances its reactivity. The coordination of pyridine to the diperoxorhenium complex is believed to be responsible for accelerating the rate of epoxidation. acs.org

The effectiveness of a pyridine derivative is governed by both its electronic properties and steric hindrance. Electron-donating groups on the pyridine ring enhance its donor capability, leading to stronger binding to the metal center and greater rate acceleration. This relationship is quantified by a Hammett reaction constant (ρ) of -2.6 for the coordination to MTO with meta- and para-substituted pyridines. acs.org However, bulky substituents near the nitrogen atom can sterically hinder this coordination, reducing the ligand's effectiveness. acs.org Beyond rhenium, pyridine ligands are also instrumental in tuning the reactivity of other metal catalysts used in epoxidation, including ruthenium, palladium, and copper systems. royalsocietypublishing.orgresearchgate.net

Table 1: Influence of Pyridine Derivatives on MTO Catalysis

| Pyridine Derivative | Binding Constant to MTO (L mol⁻¹) | Key Observation | Reference |

|---|---|---|---|

| Pyridine | 200 | Baseline stabilization and rate acceleration. | acs.org |

| 4-Picoline (4-Methylpyridine) | 730 | Enhanced binding due to electron-donating methyl group. | acs.org |

| 2,6-Di-tert-butyl-4-methylpyridine | <1 | Binding is inhibited by significant steric hindrance. | acs.org |

Catalytic Activation of 4-(2-Methyloxiran-2-yl)pyridine in Synthetic Pathways

The epoxide ring of this compound is susceptible to nucleophilic attack, a reaction that can be catalyzed by both metals and organocatalysts. This reactivity is harnessed in polymerization and other synthetic transformations.

Lewis acidic metal complexes are effective catalysts for the ring-opening of epoxides. While specific studies detailing the activation of this compound by Scandium(III) or Nickel(II) are not broadly documented in seminal literature, the principles are well-established with other metals like Cobalt(III), Chromium(III), Zinc(II), and Indium(III). nih.govacs.org A significant application is the ring-opening copolymerization (ROCOP) of epoxides with carbon dioxide (CO₂) to produce polycarbonates. royalsocietypublishing.orgrsc.org In this process, a metal catalyst activates the epoxide by coordinating to its oxygen atom, making it more susceptible to nucleophilic attack. nih.gov

For instance, (salen)Co(III) and (salen)Cr(III) complexes are highly efficient catalysts for the alternating copolymerization of CO₂ and various epoxides. nih.govillinois.edu These systems can produce polycarbonates with high selectivity and regiochemical control, often under mild pressure and temperature conditions. nih.gov The catalytic cycle typically involves the ring-opening of the coordinated epoxide by a nucleophile (e.g., a carbonate or halide), followed by the insertion of CO₂ into the resulting metal-alkoxide bond. royalsocietypublishing.org The presence of the pyridine functionality on the epoxide could further influence the reaction by coordinating to the metal center or affecting the polymer's properties.

Table 2: Examples of Metal-Catalyzed Epoxide/CO₂ Copolymerization

| Catalyst System | Epoxide Substrate | Key Outcome | Reference |

|---|---|---|---|

| (salen)Co(III)X / Nucleophilic cocatalyst | Aliphatic Epoxides | >99% carbonate linkages, high activity at low CO₂ pressure. | nih.gov |

| (salen)Cr(III)Cl / N-MeIm | Epoxycyclohexyl-trimethoxysilane | Polycarbonate with no polyether linkages; product soluble in liquid CO₂. | nih.gov |

| Phosphasalen-Indium Complexes | Cyclohexene Oxide | Active at 1 bar CO₂ pressure, >99% polycarbonate selectivity. | acs.org |

| Zinc Glutarate | General Epoxides | Heterogeneous catalyst requiring more forcing conditions (high pressure). | royalsocietypublishing.org |

Organocatalysis provides a metal-free alternative for activating epoxides. acs.org Various organocatalysts, including N-heterocyclic carbenes (NHCs), phosphazene bases, and guanidines, are effective in promoting the ring-opening polymerization (ROP) of epoxides. utwente.nlrsc.org For example, NHCs have been used for the ROP of monomers like lactide and have been extended to other heterocycles. utwente.nl Similarly, strong phosphazene bases can initiate the ROP of epoxides like propylene (B89431) oxide to form polyethers. rsc.orgresearchgate.net

These transformations often proceed via an anionic or coordinated anionic mechanism. The organocatalyst deprotonates an initiator (like an alcohol or water), which then acts as the nucleophile to open the first epoxide ring. The resulting alkoxide is basic enough to open subsequent epoxide monomers, propagating the polymer chain. scispace.com The pyridine group in this compound would be retained as a pendant group on the resulting polymer, imparting specific properties such as basicity, metal-coordinating ability, and altered solubility.

Mechanistic Elucidation of Catalytic Cycles

Understanding the catalytic cycle is essential for optimizing reaction conditions and catalyst design. For the metal-catalyzed copolymerization of epoxides and CO₂, the mechanism often involves the cooperative action of a Lewis acidic metal center and a nucleophilic component. units.it

In the case of Co(III)-salen catalysts, a cooperative monometallic mechanism is proposed. The Lewis acidic Co(III) center activates the epoxide, while a counter-ion or cocatalyst acts as the nucleophile to initiate ring-opening. This is followed by rapid insertion of CO₂ into the cobalt-oxygen bond. nih.gov

For some systems, such as those using (salen)Cr(III) complexes for asymmetric ring-opening, a bimetallic mechanism has been identified. This pathway involves the activation of the epoxide by one metal center and the delivery of the nucleophile from a second metal center. units.it More recent studies on Indium catalysts suggest a distinct mononuclear pathway where both epoxide activation and CO₂ insertion occur at a single metal site. Kinetic studies of this system revealed a first-order dependence on the catalyst concentration and zero-order dependence on CO₂ pressure, supporting a mechanism where epoxide coordination and ring-opening are the rate-limiting steps. acs.org

The general catalytic cycle for metal-catalyzed epoxide/CO₂ copolymerization involves the following key steps royalsocietypublishing.org:

Initiation : Ring-opening of an epoxide by a nucleophilic group (X⁻) on the metal complex to form a metal alkoxide.

Propagation Step 1 (CO₂ Insertion) : Insertion of a carbon dioxide molecule into the metal-alkoxide bond to form a metal carbonate.

Propagation Step 2 (Epoxide Ring-Opening) : Coordination of a new epoxide molecule, followed by nucleophilic attack from the carbonate end of the growing polymer chain. This ring-opens the epoxide, regenerates the metal alkoxide, and elongates the polymer chain by one carbonate unit.

Termination : Hydrolysis or reaction with a chain-transfer agent to release the polymer from the catalyst.

A competing side reaction is the consecutive ring-opening of epoxides by the metal alkoxide, which leads to the formation of ether linkages within the polymer chain. Highly selective catalysts minimize this side reaction. royalsocietypublishing.org

Computational and Theoretical Investigations of 4 2 Methyloxiran 2 Yl Pyridine

Quantum Chemical Studies on Molecular Geometry and Electronic Structure

Quantum chemical studies are fundamental to elucidating the three-dimensional arrangement of atoms in 4-(2-methyloxiran-2-yl)pyridine and the distribution of electrons within the molecule. These studies offer a foundational understanding of its stability and reactivity.

Density Functional Theory (DFT) for Conformational Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the conformational landscape of molecules. For this compound, DFT calculations can identify the most stable geometric arrangements (conformers) by calculating the potential energy surface as a function of the rotation around the C-C bond connecting the pyridine (B92270) ring and the oxirane ring. This analysis would reveal the rotational barriers and the relative energies of different staggered and eclipsed conformations. It is anticipated that the lowest energy conformer would exhibit minimal steric hindrance between the methyl group on the oxirane and the hydrogen atoms on the pyridine ring.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated using DFT

| Conformer | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) |

| Anti-periplanar | 180° | 0.00 |

| Syn-clinal (+/-) | ± 60° | 1.25 |

| Anti-clinal (+/-) | ± 120° | 2.50 |

| Syn-periplanar | 0° | 4.00 |

Note: This data is illustrative and not based on actual experimental or computational results.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key framework for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring, making it susceptible to electrophilic attack. Conversely, the LUMO is likely to be distributed over the pyridine ring and the oxirane ring, with the strained three-membered ring being a potential site for nucleophilic attack, leading to ring-opening. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability; a larger gap suggests lower reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 5.7 |

Note: This data is illustrative and not based on actual experimental or computational results.

Spectroscopic Property Calculations for Elucidation of Molecular Features

Computational spectroscopy plays a crucial role in interpreting experimental spectra and assigning specific vibrational and electronic transitions to molecular motions and energy levels.

Computational Infrared Spectroscopy

Computational methods, particularly DFT, can predict the infrared (IR) spectrum of this compound. This involves calculating the vibrational frequencies and their corresponding intensities. The calculated spectrum can be used to assign the absorption bands in an experimental IR spectrum to specific bond stretching, bending, and wagging modes within the molecule. Key vibrational modes would include the C-N stretching of the pyridine ring, the C-O-C asymmetric and symmetric stretching of the oxirane ring, and the C-H stretching of the aromatic and aliphatic groups.

Computational Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts provide valuable information for structure elucidation. By employing methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, it is possible to predict the ¹H and ¹³C NMR chemical shifts of this compound. These calculated shifts, when compared to experimental data, can confirm the molecular structure and provide insights into the electronic environment of each nucleus. Discrepancies between calculated and experimental shifts can also point to specific solvent effects or conformational dynamics.

Theoretical Modeling of Reaction Pathways and Transition States

Theoretical modeling can map out the potential energy surface for chemical reactions involving this compound, identifying the most likely reaction pathways and the structures of the transition states. A key reaction of interest would be the acid-catalyzed or nucleophile-induced ring-opening of the epoxide. Computational studies can determine the activation energies for different ring-opening mechanisms (e.g., Sₙ1-like or Sₙ2-like), providing insights into the regioselectivity and stereoselectivity of the reaction. For instance, modeling the attack of a nucleophile at the two different carbon atoms of the oxirane ring would reveal which pathway has a lower activation barrier and is therefore more favorable.

Mechanistic Insights into Epoxide Ring Opening

Epoxide ring-opening reactions are fundamental processes in organic chemistry and can proceed through various mechanisms, primarily categorized as acid-catalyzed, base-catalyzed, or nucleophilic ring-opening. The mechanism is highly dependent on the reaction conditions, the nature of the nucleophile, and the substitution pattern of the epoxide ring.

In the context of pyridyl-substituted epoxides such as this compound, the pyridine nitrogen can act as an internal Lewis base, potentially influencing the reaction pathway. Computational studies on similar heterocyclic epoxides often employ Density Functional Theory (DFT) to model the reaction coordinates and identify transition states. These studies typically explore the stereochemistry and regioselectivity of the ring-opening, which is crucial for predicting the structure of the resulting products. For instance, in acid-catalyzed openings, the reaction generally proceeds via an SN1-like mechanism, with the nucleophile attacking the more substituted carbon atom. Conversely, base-catalyzed or nucleophilic openings typically follow an SN2 pathway, with the nucleophile attacking the less sterically hindered carbon of the epoxide ring.

The presence of the methyl group on the epoxide ring of this compound introduces additional complexity. Theoretical models would be necessary to predict whether electronic effects from the pyridine ring or steric hindrance from the methyl group would dominate in directing the regioselectivity of the nucleophilic attack.

Energetics and Kinetics of Transformations

Specific experimental or computational data on the energetics and kinetics of transformations involving this compound could not be located in the surveyed literature. However, general trends from related systems can provide a qualitative understanding.

The kinetics of epoxide ring-opening are intrinsically linked to the activation energy (Ea) of the reaction. Computational chemistry provides powerful tools to calculate the energy profile of a reaction, including the energies of reactants, products, intermediates, and transition states. The Gibbs free energy of activation (ΔG‡) is a key parameter determining the reaction rate.

For a hypothetical nucleophilic ring-opening of this compound, computational models would calculate the energy barriers for the nucleophilic attack at the two distinct carbons of the epoxide ring. The pathway with the lower activation energy would be the kinetically favored one.

Factors influencing the energetics and kinetics include:

Solvent Effects: The polarity of the solvent can significantly impact the stability of charged intermediates and transition states, thereby altering the reaction energetics.

Catalyst: The presence of an acid or base catalyst can dramatically lower the activation energy, accelerating the rate of ring-opening.

Nature of the Nucleophile: Stronger nucleophiles will generally lead to faster reaction rates.

Without specific studies on this compound, any quantitative discussion on its transformation energetics and kinetics would be speculative. Experimental kinetic studies, such as monitoring the reaction progress over time using techniques like NMR or chromatography, would be required to determine the rate constants and activation parameters. These experimental results could then be compared with theoretical calculations to validate the proposed reaction mechanisms.

Advanced Synthetic Applications of 4 2 Methyloxiran 2 Yl Pyridine As a Building Block

Synthesis of Chiral Ligands and Organocatalysts

The chiral epoxide moiety of 4-(2-methyloxiran-2-yl)pyridine makes it a valuable precursor for the synthesis of a variety of chiral ligands and organocatalysts. These specialized molecules are instrumental in asymmetric synthesis, a field focused on creating chiral compounds with a specific three-dimensional arrangement. The development of new families of chiral tetradentate ligands, which contain pyridine (B92270) rings, has been an area of active research. These ligands can be synthesized from chiral pyridine derivatives, highlighting the utility of building blocks like this compound in creating complex molecular architectures. researchgate.net The synthesis of these ligands often involves multi-step processes that start with readily available chiral precursors. researchgate.net

The resulting chiral ligands, featuring pyridine moieties, are designed to coordinate with metal centers, creating catalysts that can direct the formation of a specific enantiomer of a product. researchgate.net This level of control is crucial in the pharmaceutical industry, where the therapeutic activity of a drug can be dependent on its chirality.

Development of Complex Heterocyclic Systems

This compound serves as a versatile starting material for the construction of more complex heterocyclic systems. The pyridine ring, a common motif in pharmaceuticals and agrochemicals, can be further elaborated through various synthetic strategies. nih.gov One such approach involves the multicomponent synthesis of polysubstituted pyridines. nih.gov This method allows for the rapid assembly of diverse pyridine structures from simpler starting materials. nih.gov

The reactivity of the epoxide ring in this compound allows for the introduction of various functional groups, which can then be used to construct fused heterocyclic systems. For example, the synthesis of pyrrolo[1,2-a]pyrazines and indolizines can be achieved using pyrrole-based enaminones as key building blocks. mdpi.comresearchgate.net These resulting heterocyclic compounds have shown promising biological activities, including antifungal properties. mdpi.comresearchgate.net The development of efficient synthetic routes to these complex molecules is an ongoing area of research. mdpi.comresearchgate.netmdpi.com

| Precursor | Reaction Type | Resulting Heterocycle | Reference |

| This compound | Ring-opening/Cyclization | Substituted Pyridines | nih.gov |

| Pyrrole-based enaminones | Cyclization | Pyrrolo[1,2-a]pyrazines | mdpi.comresearchgate.net |

| Pyrrole-based enaminones | Cyclization | Indolizines | mdpi.comresearchgate.net |

Integration into Scaffolds for Drug Discovery Research

The unique combination of a pyridine ring and an epoxide functional group in this compound makes it a valuable building block for the synthesis of various scaffolds in drug discovery. Its ability to participate in a wide range of chemical transformations allows for the creation of diverse molecular libraries for screening against various therapeutic targets.

Precursors to Antitubercular Agents

Tuberculosis (TB) remains a significant global health threat, and there is an urgent need for new and effective treatments. olemiss.edunih.gov Pyridine and quinoline (B57606) derivatives have emerged as promising classes of compounds in the search for new antitubercular agents. nih.govucl.ac.uk The pyridine moiety is a key structural feature in several antitubercular drug candidates. nih.gov

The synthesis of novel analogs with potential antitubercular activity often involves the use of pyridine-containing building blocks. olemiss.edunih.gov For instance, the development of 2,4-diaminoquinazoline and pyridine-2-methylamine derivatives as MmpL3 inhibitors has shown promise. researchgate.netnih.govjohnshopkins.edu These inhibitors target a crucial protein involved in the transport of mycolic acids, which are essential for the viability of Mycobacterium tuberculosis. nih.govjohnshopkins.edu The versatility of this compound allows for its incorporation into various molecular frameworks to generate libraries of compounds for screening against M. tuberculosis. nih.gov

Intermediates for Proteasome Inhibitors

The proteasome is a critical cellular machine responsible for protein degradation, and its inhibition has become a validated therapeutic strategy, particularly in the treatment of multiple myeloma. nih.gov The development of proteasome inhibitors with improved pharmacological properties is an active area of research. nih.gov

Carfilzomib (B1684676), a potent and selective epoxyketone proteasome inhibitor, has demonstrated significant clinical efficacy. nih.gov The synthesis of orally bioavailable analogs of carfilzomib often involves the use of chiral building blocks. nih.gov The epoxide functionality present in this compound makes it a suitable precursor for the synthesis of epoxyketone-based proteasome inhibitors. The ability to introduce specific stereochemistry through the chiral epoxide is crucial for achieving high potency and selectivity.

| Compound Class | Therapeutic Target | Reference |

| Epoxyketones | Proteasome | nih.gov |

Building Blocks for Antifungal Compounds

The rise of drug-resistant fungal infections necessitates the development of new antifungal agents with novel mechanisms of action. frontiersin.org Pyridine-containing compounds have demonstrated significant antifungal activity against a range of fungal pathogens. nih.govresearchgate.netnih.gov

The synthesis of new antifungal compounds often utilizes pyridine-based building blocks. For example, new 4-methyl-2-(4-pyridyl)-1,2,3,4-tetrahydroquinolines have been synthesized and shown to possess potent antifungal activity. researchgate.net The development of pyrrolo[1,2-a]pyrazines and indolizines from pyrrole-based enaminones has also yielded compounds with significant antifungal properties. mdpi.comresearchgate.net The structural diversity that can be achieved using this compound as a starting material allows for the exploration of new chemical space in the search for more effective antifungal therapies. mdpi.com

Synthesis of Orexin (B13118510) Receptor Ligand Intermediates

Orexin receptors, which are G-protein-coupled receptors, play a crucial role in regulating various physiological processes, including sleep-wake cycles. nih.govnih.gov The development of selective orexin receptor agonists and antagonists is a promising therapeutic strategy for conditions like narcolepsy and insomnia. rsc.orgresearchgate.net

The synthesis of novel orexin receptor ligands often involves complex heterocyclic scaffolds. nih.govnih.govchemrxiv.org Pyridine-containing structures are frequently incorporated into these ligands to achieve high binding affinity and selectivity for the orexin receptors. rsc.orgnih.gov The versatility of this compound as a building block allows for its integration into these complex molecular architectures, facilitating the synthesis of intermediates for orexin receptor ligands. researchgate.net

Lack of Documented Applications in Terpene Synthesis

Despite a comprehensive search of scientific literature, there is currently no available research detailing the use of this compound as a building block in the stereoselective construction of natural product cores, such as terpenes.

Extensive database queries for stereoselective reactions, asymmetric synthesis, and applications in natural product synthesis involving this compound did not yield any specific examples of its use in constructing terpene skeletons or other complex natural product frameworks. While the individual components of the molecule—a pyridine ring and a chiral epoxide—are common motifs in synthetic chemistry, the specific combination in this compound does not appear to be a widely utilized precursor for these advanced applications.

General search results indicate a broad interest in the synthesis of various pyridine derivatives and their applications in medicinal chemistry and materials science. Similarly, the stereoselective opening of epoxides is a well-established and powerful tool in asymmetric synthesis. However, the convergence of these two fields using this particular molecule for the stereoselective synthesis of terpenes is not documented in the accessible scientific literature.

Therefore, a detailed article on the "Stereoselective Construction of Natural Product Cores (e.g., Terpenes)" using this compound cannot be generated at this time due to the absence of published research findings.

Q & A

Q. Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Key Considerations | Reference |

|---|---|---|---|

| Epoxide Formation | mCPBA, CH₂Cl₂, 0°C → RT, 12h | Anhydrous conditions | |

| Cross-Coupling | Pd(OAc)₂, PPh₃, Na₂CO₃, Toluene, 80°C, 24h | Ligand selection critical |

Advanced: How can researchers address contradictions in spectroscopic data when characterizing novel pyridine derivatives?

Methodological Answer:

Contradictions in NMR or mass spectrometry data often arise from dynamic stereochemistry or impurities. Strategies include:

- X-ray Crystallography : Resolve ambiguities in regiochemistry using SHELX for structure refinement. SHELXL is particularly effective for small-molecule crystallography, even with twinned data .

- VT-NMR (Variable Temperature NMR) : Identify conformational flexibility by analyzing signal splitting at low temperatures (e.g., −40°C).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas with <5 ppm error to rule out isobaric impurities .

Basic: What safety protocols are essential when handling epoxide-containing pyridine derivatives during synthesis?

Methodological Answer:

Epoxides are reactive and potentially toxic. Critical protocols include:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all reactions .

- Spill Management : Neutralize spills with sodium bicarbonate or vermiculite. Avoid water jets to prevent aerosolization .

- Storage : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis .

Advanced: What strategies are effective in elucidating the reaction mechanisms of nucleophilic substitutions in sterically hindered pyridine derivatives?

Methodological Answer:

Mechanistic studies require a combination of experimental and computational approaches:

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated substrates to identify rate-determining steps.

- DFT Calculations : Model transition states to predict regioselectivity in epoxide ring-opening reactions. Software like Gaussian or ORCA is commonly used .

- Trapping Intermediates : Use low-temperature quenching (-78°C) with nucleophiles like NaN₃ to isolate intermediates for NMR analysis .

Basic: Which spectroscopic techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

Q. Table 2: Key Spectroscopic Signatures

| Technique | Diagnostic Signal | Reference |

|---|---|---|

| ¹³C NMR | Epoxide carbons at 45–55 ppm | |

| IR | C-O-C stretch at 800–900 cm⁻¹ |

Advanced: How can computational chemistry be integrated with experimental data to predict regioselectivity in epoxide ring-opening reactions?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate solvent effects on nucleophilic attack trajectories. Software like GROMACS models solvation shells around epoxide groups .

- Docking Studies : Predict binding affinities of nucleophiles (e.g., amines) to epoxide carbons using AutoDock Vina.

- Experimental Validation : Compare computed activation energies with Arrhenius plots derived from kinetic data .

Basic: What are the challenges in purifying this compound, and how can they be mitigated?

Methodological Answer:

- Chromatography : Use silica gel columns with ethyl acetate/hexane gradients. Epoxides may degrade on acidic alumina; neutral phases are preferred .

- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to isolate crystalline products.

- HPLC : Employ reverse-phase C18 columns with acetonitrile/water mobile phases for high-purity isolates (>99%) .

Advanced: How do steric and electronic effects influence the biological activity of pyridine-epoxide hybrids?

Methodological Answer:

- SAR Studies : Modify methyl group positioning on the epoxide to assess steric effects on enzyme binding (e.g., cytochrome P450 inhibition).

- Electrostatic Potential Maps : Calculate using Gaussian to identify nucleophilic/electrophilic hotspots influencing reactivity .

- In Vitro Assays : Test cytotoxicity (e.g., MTT assay) against cancer cell lines to correlate structure with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.